Cas no 1049790-68-2 (N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride)

N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride
- G39202
- N-[(3,4-diethoxyphenyl)methyl]propan-1-amine;hydrochloride
- [(3,4-diethoxyphenyl)methyl](propyl)aminehydrochloride
- EN300-09243
- SR-01000051104-1
- 1049790-68-2
- SR-01000051104
- [(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride
- ZRB79068
-
- インチ: InChI=1S/C14H23NO2.ClH/c1-4-9-15-11-12-7-8-13(16-5-2)14(10-12)17-6-3;/h7-8,10,15H,4-6,9,11H2,1-3H3;1H
- InChIKey: VXMITZIKFASRPO-UHFFFAOYSA-N
- ほほえんだ: CCCNCC1=CC(=C(C=C1)OCC)OCC.Cl
計算された属性
- せいみつぶんしりょう: 273.1495567g/mol
- どういたいしつりょう: 273.1495567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 187
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-354617-250mg |
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride, |
1049790-68-2 | 250mg |
¥1482.00 | 2023-09-05 | ||
A2B Chem LLC | AV24466-1g |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 1g |
$471.00 | 2024-04-20 | |
A2B Chem LLC | AV24466-50mg |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 50mg |
$115.00 | 2024-04-20 | |
A2B Chem LLC | AV24466-250mg |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 250mg |
$206.00 | 2024-04-20 | |
Aaron | AR019K3I-5g |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 5g |
$1674.00 | 2023-12-16 | |
A2B Chem LLC | AV24466-5g |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 5g |
$1298.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-354617A-1g |
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride, |
1049790-68-2 | 1g |
¥3001.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-354617-250 mg |
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride, |
1049790-68-2 | 250MG |
¥1,482.00 | 2023-07-10 | ||
Aaron | AR019K3I-50mg |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 50mg |
$130.00 | 2025-02-10 | |
Aaron | AR019K3I-100mg |
[(3,4-diethoxyphenyl)methyl](propyl)amine hydrochloride |
1049790-68-2 | 95% | 100mg |
$181.00 | 2025-02-10 |
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Junfeng Wang,Bin Liu,Xiumin Liu,Matthew J. Panzner,Chrys Wesdemiotis Dalton Trans., 2014,43, 14142-14146
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
N-(3,4-diethoxybenzyl)-N-propylamine hydrochlorideに関する追加情報
Introduction to N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride (CAS No. 1049790-68-2)
N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride, identified by its CAS number 1049790-68-2, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of diethoxy substituents on the benzyl ring and the propylamine moiety contributes to its distinct chemical behavior, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride consists of a benzene ring substituted with two ethoxy groups at the 3 and 4 positions, attached to a propylamine group. The hydrochloride salt form enhances its solubility in aqueous solutions, which is a critical factor for its formulation in pharmaceutical applications. This solubility profile makes it suitable for various drug delivery systems, including oral and intravenous formulations.
In recent years, there has been growing interest in exploring the pharmacological properties of N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride. Researchers have been investigating its potential as an intermediate in the synthesis of more complex molecules with therapeutic effects. The compound's ability to interact with biological targets has led to studies focusing on its role in modulating enzyme activity and receptor binding. These interactions are crucial for developing drugs that can effectively target specific diseases.
One of the most compelling areas of research involving N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride is its potential application in the treatment of neurological disorders. Studies have suggested that the compound may have neuroprotective properties, making it a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease. The diethoxybenzyl moiety is particularly interesting because it can mimic natural bioactive molecules that interact with neural pathways.
The synthesis of N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the diethoxy group onto the benzyl ring is a critical step, often achieved through nucleophilic aromatic substitution reactions. Subsequent functionalization with the propylamine group and conversion to the hydrochloride salt are essential for achieving the desired pharmacological properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity.
The pharmacokinetic profile of N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride is another area of active research. Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body is crucial for optimizing its therapeutic use. Preclinical studies have provided insights into its metabolic pathways and potential interactions with cytochrome P450 enzymes. These findings are vital for predicting drug-drug interactions and ensuring safe dosing regimens.
In addition to its potential therapeutic applications, N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride has shown promise in agricultural research. Its structural features make it a candidate for developing novel agrochemicals that can protect crops from pests and diseases. The compound's ability to interact with biological systems at low concentrations suggests that it could be an effective alternative to traditional pesticides.
The regulatory landscape for N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride is another important consideration. As a chemical intermediate used in pharmaceutical synthesis, it must comply with stringent regulatory standards to ensure safety and efficacy. Manufacturers must adhere to guidelines set by agencies such as the FDA and EMA, which govern the production and use of active pharmaceutical ingredients. Compliance with these regulations is essential for commercializing drugs that incorporate this compound.
The future directions for research on N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride are promising. Ongoing studies aim to further elucidate its mechanism of action and explore new therapeutic applications. Advances in computational chemistry and molecular modeling are expected to play a significant role in understanding how this compound interacts with biological targets at the molecular level. These tools will help researchers design more effective derivatives with enhanced pharmacological properties.
In conclusion, N-(3,4-diethoxybenzyl)-N-propylamine hydrochloride (CAS No. 1049790-68-2) is a versatile compound with significant potential in pharmaceutical and agricultural applications. Its unique structural features and pharmacological properties make it a valuable subject of research for scientists worldwide. As our understanding of its mechanisms continues to grow, so too will its potential contributions to human health and crop protection.
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